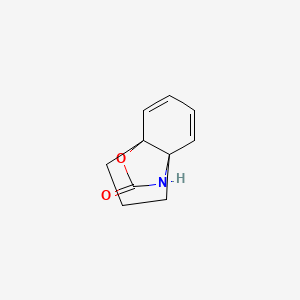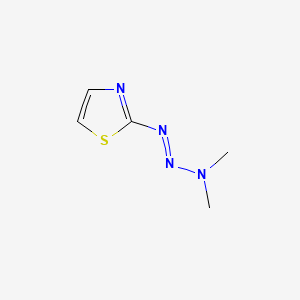
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol, also known as Methoxydienone, is a synthetic anabolic-androgenic steroid that has been used in scientific research for its potential therapeutic effects. This compound has been shown to have a high affinity for androgen receptors, which may lead to an increase in muscle mass and strength.
Mecanismo De Acción
3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne works by binding to androgen receptors in the body, which can lead to an increase in protein synthesis and muscle growth. This compound also has anti-catabolic effects, which may help to prevent muscle breakdown.
Biochemical and Physiological Effects:
3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne has been shown to increase muscle mass and strength in animal studies. This compound may also have a positive effect on bone density, which could be beneficial for individuals with osteoporosis. Additionally, 3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne has been shown to have anti-cancer effects in breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne in lab experiments is its high affinity for androgen receptors, which can lead to significant increases in muscle mass and strength. However, one limitation is that this compound has not been extensively studied in humans, so its long-term effects and potential side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on 3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne. One area of interest is its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies could be done to investigate the anti-cancer effects of this compound in breast cancer cells. Finally, more research is needed to better understand the long-term effects and potential side effects of 3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne in humans.
Métodos De Síntesis
3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of estrone with methylmagnesium bromide, followed by the addition of methoxyacetylene and reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Methoxy-17-methylestra-2,5(10)-dien-17β-olne has been studied for its potential therapeutic effects in a variety of medical conditions, including osteoporosis, muscle wasting diseases, and breast cancer. In animal studies, this compound has been shown to increase muscle mass and strength, as well as improve bone density.
Propiedades
Número CAS |
19590-65-9 |
|---|---|
Nombre del producto |
3-Methoxy-17-methylestra-2,5(10)-dien-17β-ol |
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.458 |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,16-18,21H,4,6-12H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 |
Clave InChI |
HPBKVSYDXAUKGM-SLHNCBLASA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3CC=C(C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



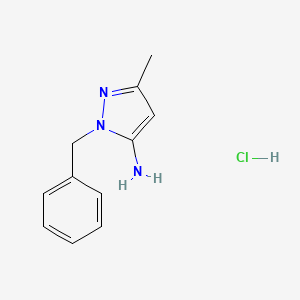
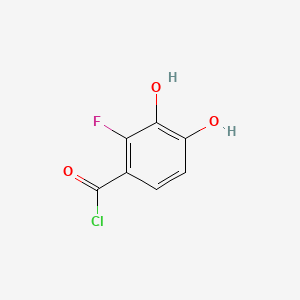
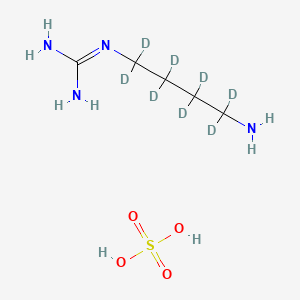
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
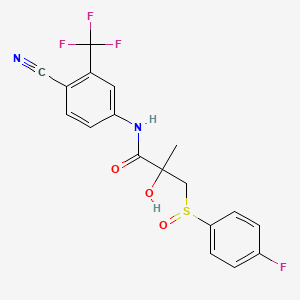
![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)
![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)
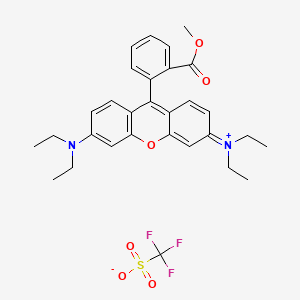
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
